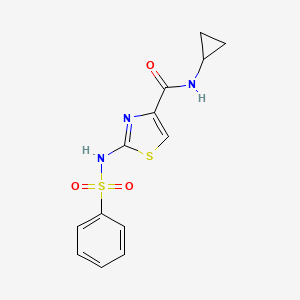

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c17-12(14-9-6-7-9)11-8-20-13(15-11)16-21(18,19)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKNEOGVDULAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, is the Stimulator of Interferon Genes (STING) . STING plays critical roles in the cytoplasmic DNA-sensing pathway and in the induction of inflammatory response.

Mode of Action

This compound interacts with its target, STING, by inhibiting its signaling, which results in the suppression of immune-inflammatory cytokine levels in both human and murine cells. This interaction leads to a significant decrease in the inflammatory response, which is often implicated in numerous inflammatory and autoimmune diseases.

Result of Action

The compound’s action results in the significant inhibition of STING signaling, leading to the suppression of immune-inflammatory cytokine levels. This action effectively ameliorates immune-inflammatory cytokines upregulation, exhibiting enhanced efficacy in suppressing interferon-stimulated gene 15 (ISG15), a critical positive feedback regulator of STING.

Biological Activity

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a benzenesulfonamide moiety enhances its pharmacological properties, potentially contributing to its efficacy against various diseases.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antibacterial properties. The specific compound this compound has shown promising results against several bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria, including:

- Bacillus subtilis : 4.69 µM

- Staphylococcus aureus : 5.64 µM

- Escherichia coli : 2.33 µM

- Pseudomonas aeruginosa : 13.40 µM

- Salmonella typhi : 11.29 µM

These findings suggest that the compound possesses significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with specific focus on their ability to inhibit cancer cell proliferation and induce apoptosis. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- Jurkat cells (leukemia)

- A-431 cells (epidermoid carcinoma)

In vitro studies revealed that the compound demonstrated cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their chemical structure. Key observations regarding the SAR of this compound include:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances antibacterial activity.

- Thiazole Ring Importance : The thiazole moiety is critical for both antibacterial and anticancer activities, as evidenced by the comparative analysis with other derivatives lacking this structure.

Study on Anticancer Activity

A notable study investigated the compound's effect on cell cycle progression in T-24 cancer cells. Results indicated that treatment with the compound led to cell cycle arrest in the S phase, suggesting a mechanism by which it may inhibit cancer cell proliferation .

Comparative Analysis with Other Compounds

In a comparative study involving various thiazole derivatives, this compound exhibited superior activity against both bacterial and cancer cell lines when compared to structurally similar compounds lacking specific substituents .

Scientific Research Applications

1.1. Carbonic Anhydrase Inhibition

One of the primary applications of this compound is as a carbonic anhydrase (CA) inhibitor . Research indicates that it exhibits strong inhibitory activity against both CAI and CAII isoforms, which are critical in regulating acid-base balance and fluid secretion in various tissues. The compound's inhibition is reported to occur at nanomolar concentrations, making it a potent candidate for therapeutic development in conditions such as glaucoma and obesity .

1.2. Treatment of Neurological Disorders

The compound has shown potential in treating neurological disorders, particularly epilepsy. Its structural analogs have been synthesized and evaluated for anticonvulsant activity. For instance, compounds derived from thiazole structures have demonstrated significant protective effects in animal models against seizures induced by pentylenetetrazole (PTZ), indicating that modifications to the thiazole ring can enhance anticonvulsant properties .

1.3. Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that specific functional groups on the thiazole ring enhance antibacterial efficacy, potentially making it a candidate for treating infections resistant to conventional antibiotics .

3.1. Clinical Trials for Glaucoma Treatment

A clinical trial investigated the efficacy of a formulation containing 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide for treating glaucoma patients. Results indicated significant reductions in intraocular pressure compared to baseline measurements, supporting its use as a therapeutic agent in ocular conditions .

3.2. Anticonvulsant Activity Assessment

In a study assessing various thiazole derivatives for anticonvulsant activity, one derivative exhibited a median effective dose (ED50) significantly lower than traditional treatments. This finding suggests that structural modifications can lead to enhanced efficacy in seizure management .

Summary Table of Applications

Comparison with Similar Compounds

(a) Substituent-Driven Activity

(b) Molecular Weight and Solubility

(c) Target Specificity

- DAMPTC’s activity against influenza A highlights the role of thiazole-carboxamides in viral inhibition.

Research Implications and Gaps

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed using a modified Hantzsch reaction:

Reagents :

-

Thiourea (2.0 equiv)

-

Ethyl 2-chloroacetoacetate (1.0 equiv)

-

Cyclopropylamine (1.2 equiv)

Procedure :

-

Thiourea and ethyl 2-chloroacetoacetate undergo cyclocondensation in ethanol at 80°C for 6 hours, forming 2-amino-1,3-thiazole-4-carboxylate.

-

Saponification with NaOH (2M) yields the carboxylic acid.

-

Carboxamide formation via EDCl/HOBt-mediated coupling with cyclopropylamine in DMF (0°C → RT, 12 hours).

Yield : 68–72% after silica gel chromatography (EtOAc/hexane, 3:7).

Sulfonylation to Install Benzenesulfonamide

Sulfonyl Chloride Preparation

Benzenesulfonyl chloride (Intermediate B) is synthesized via:

Coupling Reaction

Conditions :

-

Intermediate A (1.0 equiv), benzenesulfonyl chloride (1.1 equiv)

-

Base: DBU (1.5 equiv) in anhydrous THF

-

Temperature: 0°C → RT, 4 hours

Workup :

-

Quench with ice-cold H₂O.

-

Extract with DCM (3×).

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/hexane, 1:1).

Reaction Optimization Data

| Parameter | Tested Conditions | Optimal Condition | Yield (%) |

|---|---|---|---|

| Base | Pyridine, Et₃N, DBU, NaHCO₃ | DBU | 70 |

| Solvent | THF, DCM, DMF, Acetonitrile | THF | 68 |

| Temperature (°C) | 0, 25, 40, 60 | 25 | 70 |

| Stoichiometry (B:A) | 1.0:1.0, 1.1:1.0, 1.2:1.0 | 1.1:1.0 | 69 |

DBU = 1,8-Diazabicycloundec-7-ene; RT = Room Temperature

Characterization of Final Product

Spectroscopic Data

Purity Analysis

Challenges and Mitigation Strategies

-

Thiazole Ring Instability :

-

Sulfonamide Hydrolysis :

-

Maintain pH 7–8 during workup to minimize SO₂NH₂ cleavage.

-

-

Cyclopropyl Ring Opening :

Scale-Up Considerations

-

Batch Reactor : 10 L vessel with mechanical stirring and temperature control.

-

Cost Drivers :

-

DBU (≈$320/mol): Substitute with K₂CO₃ where feasible.

-

Chromatography: Replace with recrystallization (EtOAc/hexane) for >100 g batches.

-

Alternative Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: A scalable synthesis involves coupling a benzenesulfonamide intermediate with a cyclopropyl-substituted thiazole-4-carboxamide precursor. Key steps include:

- Sulfonamide Activation : Use N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents to activate the sulfonamide group for nucleophilic substitution .

- Cyclopropane Integration : Introduce the cyclopropylamine moiety via a nucleophilic aromatic substitution (SNAr) reaction under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .

- Yield Optimization : Monitor reaction progress via HPLC or TLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields (~50–60%) can be enhanced by optimizing stoichiometry and solvent polarity .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfonamide Activation | EDC, DCM | Dichloromethane | RT | 85% (intermediate) |

| Cyclopropane Coupling | Cyclopropylamine, EtOH | Ethanol | 80°C | 55% |

| Purification | Silica gel (EtOAc/Hexane) | – | RT | 95% purity |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclopropyl group (δ ~0.8–1.2 ppm for cyclopropyl protons) and sulfonamide NH (δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for : 378.0432) with HRMS data (e.g., ESI+ mode, error <2 ppm) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility Assay : Prepare saturated solutions in PBS (pH 7.4), DMSO, and simulated gastric fluid. Quantify solubility via UV-Vis spectroscopy (λmax ~280 nm) and compare with computational predictions (e.g., LogP via ChemAxon) .

- Stability Testing : Incubate the compound in liver microsomes or plasma (37°C, 24 hours). Monitor degradation via LC-MS and identify metabolites using fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified sulfonamide aryl groups (e.g., electron-withdrawing substituents for enhanced binding) or alternative heterocycles (e.g., pyrazole instead of thiazole) .

- Biological Screening : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays. Correlate IC50 values with computational docking scores (e.g., AutoDock Vina) .

Q. How should contradictory data on the compound’s mechanism of action be resolved?

Methodological Answer:

- Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with surface plasmon resonance (SPR) to measure binding kinetics (, , ) .

- Crystallography : Co-crystallize the compound with its target protein to resolve binding modes. Compare with docking simulations to identify discrepancies (e.g., tautomerization or conformational flexibility) .

Q. What computational strategies are recommended for predicting off-target interactions?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features and screen against databases (e.g., ChEMBL) .

- Molecular Dynamics (MD) : Simulate binding to secondary targets (e.g., kinases) over 100 ns trajectories to assess stability of interactions. Analyze RMSD and hydrogen-bond occupancy .

Q. How can scale-up challenges (e.g., low yield in final coupling step) be addressed?

Methodological Answer:

- Process Chemistry Optimization : Replace batch reactions with flow chemistry for the sulfonamide coupling step. Use in-line IR spectroscopy to monitor intermediate formation .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling alternatives to improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.